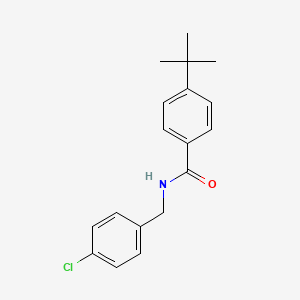

4-tert-butyl-N-(4-chlorobenzyl)benzamide

Description

4-tert-butyl-N-(4-chlorobenzyl)benzamide is a benzamide derivative featuring a tert-butyl substituent at the para position of the benzoyl group and a 4-chlorobenzylamine moiety. Its molecular formula is C₁₈H₂₀ClNO, with a molecular weight of 301.81 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a histone deacetylase (HDAC) inhibitor and antitumor agent. Preclinical studies highlight its efficacy in acute myeloid leukemia (AML) treatment, demonstrating potent cytotoxicity against MV4-11 cells and improved oral bioavailability compared to SAHA (vorinostat) . Additionally, its crystal structure and hydrogen-bonding interactions have been characterized, supporting its use in structure-based drug design .

Properties

IUPAC Name |

4-tert-butyl-N-[(4-chlorophenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-18(2,3)15-8-6-14(7-9-15)17(21)20-12-13-4-10-16(19)11-5-13/h4-11H,12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHTKYWSBRDIPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-chlorobenzyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-chlorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-chlorobenzyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Organic Synthesis

4-tert-butyl-N-(4-chlorobenzyl)benzamide serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its structural features allow for various chemical modifications, enabling the synthesis of derivatives with enhanced biological activities.

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding. Studies have shown that benzamide derivatives can interact with specific molecular targets, modulating their activity and leading to various biological effects. For instance, certain derivatives have demonstrated insecticidal and fungicidal properties .

Case Study: Insecticidal Activity

A study evaluated the insecticidal effects of several benzamide derivatives, including those structurally related to this compound. The compounds were tested against pests such as Mythimna separate and Helicoverpa armigera, showing significant mortality rates at concentrations as low as 500 mg/L .

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| 14q | Mythimna separate | 70 |

| 14h | Helicoverpa armigera | 60 |

| Control | - | 50 |

Medicinal Chemistry

In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential. The ability of this compound to modulate biological targets makes it a candidate for further research in drug development. Its interactions with enzymes or receptors can lead to the discovery of new pharmacological agents.

Industrial Applications

Beyond laboratory research, this compound is also used in industrial settings for producing specialty chemicals with specific properties. Its unique structure allows for tailored modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(4-chlorobenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

4-Chloro-N-(4-chlorobenzyl)benzamide (2c)

- Structure : Differs by replacing the tert-butyl group with a para-chloro substituent.

- Physical Properties : Melting point 178–180°C; synthesized via visible light-promoted self-coupling (78% yield) .

- NMR Data :

- ¹H NMR (CDCl₃) : δ 7.64 (d, 2H), 7.32 (d, 2H), 4.51 (d, 2H).

- ¹³C NMR : δ 166.3 (C=O), 138.0 (aromatic C-Cl).

4-tert-butyl-N-(4-methoxyphenyl)benzamide

Heterocyclic Modifications

3-(4-Chlorobenzyl)quinazolin-4(3H)-one (2f)

- Structure: Quinazolinone core instead of benzamide.

- Antitumor Activity : IC₅₀ = 0.046 μmol/mL against Hela cells, comparable to 4-tert-butyl-N-(4-chlorobenzyl)benzamide .

- Synthesis: Microwave-assisted cyclization from 2-amino-N-(4-chlorobenzyl)benzamide .

N-(4-(1,3-thiazol-2-yl)sulfamoylphenyl)-4-tert-butylbenzamide

HDAC Inhibition

Kinase Inhibition

- BTK Kinase Inhibitors: 4-tert-butyl-N-(3-{8-[4-(4-methylpiperazine-1-carbonyl)phenylamino]imidazo[1,2-a]pyrazin-6-yl}phenyl)benzamide: Binds BTK with a 1.55 Å resolution crystal structure, where the tert-butyl group stabilizes hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

*Predicted using ChemAxon software.

Q & A

Q. What are the recommended synthetic routes for 4-tert-butyl-N-(4-chlorobenzyl)benzamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the coupling of 4-tert-butylbenzoic acid derivatives with 4-chlorobenzylamine. Key steps include:

- Activation of the carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM or DMF) .

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product.

- Yield optimization by controlling reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 acid/amine) .

Purity validation requires HPLC (>95%) and spectroscopic confirmation (¹H/¹³C NMR, FT-IR) .

Q. How should researchers confirm the structural identity of this compound?

- Methodological Answer : Structural elucidation relies on:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR peaks for the tert-butyl group (δ ~1.3 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm, multiplet). The amide proton (NH) appears as a broad singlet near δ 8.0 ppm .

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm the molecular ion ([M+H]⁺ at m/z 356.1) .

- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening should prioritize:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Use Design of Experiments (DOE) to identify critical factors:

- Solvent Polarity : Higher yields in DMF vs. THF due to improved solubility .

- Catalyst Screening : Additives like DMAP may reduce side reactions (e.g., racemization) .

- Kinetic Studies : Monitor reaction progress via in-situ FT-IR to determine optimal reaction time (typically 12–24 hours) .

Contradictions in yield data (e.g., 60–85% across studies) may stem from impurities in starting materials; pre-purify reagents via recrystallization .

Q. How can conflicting biological activity data be resolved?

- Methodological Answer : Address discrepancies (e.g., variable IC₅₀ values) through:

- Dose-Response Curves : Use 8–12 concentration points with triplicate measurements to improve accuracy .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation (t₁/₂ < 30 min suggests false negatives) .

- Comparative SAR : Replace the 4-chlorobenzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target binding .

Q. What computational strategies predict its interaction with biological targets?

- Methodological Answer : Combine:

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., COX-2; PDB ID 5KIR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interactions) .

- ADMET Prediction : SwissADME to evaluate lipophilicity (LogP ~3.5) and blood-brain barrier permeability .

Q. What challenges arise in crystallographic analysis, and how are they resolved?

- Methodological Answer : Common issues include:

Q. How to conduct a structure-activity relationship (SAR) study for derivatives?

- Methodological Answer : Key steps:

- Analog Synthesis : Modify substituents (e.g., 4-Cl → 4-F, 4-OCH₃) using parallel synthesis .

- Bioactivity Clustering : PCA analysis of IC₅₀ data to identify critical functional groups .

- 3D-QSAR : CoMFA or CoMSIA models to map electrostatic/hydrophobic fields (q² > 0.6 validates predictive power) .

Data Contradictions and Resolution

- Example : Variability in thermal stability (TGA decomposition onset 180–220°C) may arise from polymorphic forms. Resolve via DSC to identify melting points and recrystallize using solvent annealing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.